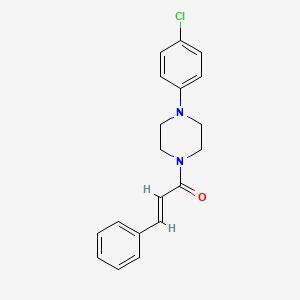![molecular formula C20H24FN5O B5653862 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide](/img/structure/B5653862.png)
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide typically involves multi-step reactions
Preparation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions. The reaction is typically carried out in solvents such as ethanol or methanol at elevated temperatures.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of Propanamide Moiety: The final step involves the coupling of the pyrazole rings with the fluorophenyl group and the propanamide moiety. This can be achieved through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents such as bromine or chlorine can be used to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential. It may have applications in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings for enhanced properties.
作用机制
The mechanism of action of 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole rings and fluorophenyl group play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide
- 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-bromophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide
- 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-methylphenyl)-5-methylpyrazol-4-yl]ethyl]propanamide
Uniqueness
The uniqueness of 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c1-12-13(2)24-25-19(12)8-9-20(27)23-14(3)18-11-22-26(15(18)4)17-7-5-6-16(21)10-17/h5-7,10-11,14H,8-9H2,1-4H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTYIEUGYTVLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)NC(C)C2=C(N(N=C2)C3=CC(=CC=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
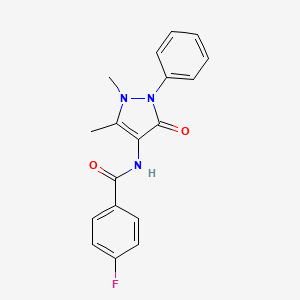
![3-(2-aminophenyl)-1-methylbenzo[g]quinoxalin-2(1H)-one](/img/structure/B5653791.png)
![N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5653794.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5653813.png)
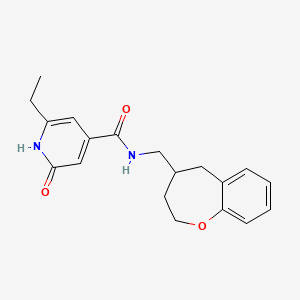
![2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole](/img/structure/B5653824.png)
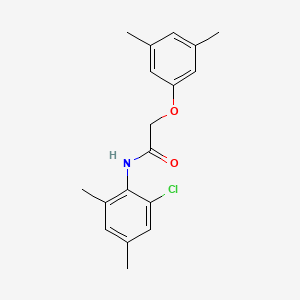
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B5653838.png)
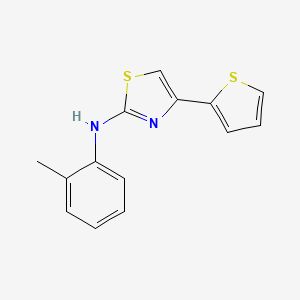
![1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5653856.png)
![N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B5653866.png)
![1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane](/img/structure/B5653867.png)
![1-[4-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5653873.png)
